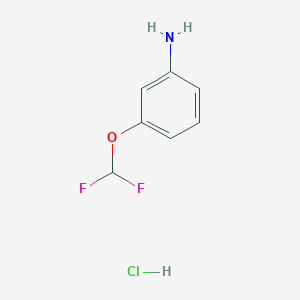

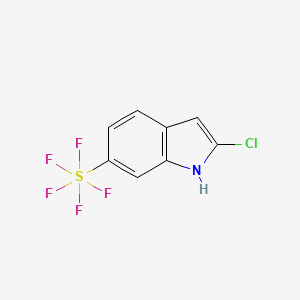

![molecular formula C9H12N4O B3031155 N-[(E)-dimethylaminomethylideneamino]pyridine-4-carboxamide CAS No. 16825-24-4](/img/structure/B3031155.png)

N-[(E)-dimethylaminomethylideneamino]pyridine-4-carboxamide

Vue d'ensemble

Description

“N-[(E)-dimethylaminomethylideneamino]pyridine-4-carboxamide” is a chemical compound with diverse applications in scientific research. It is also known as Isonicotinamide (pyridine-4-carboxamide), which is the amide form of isonicotinic acid . It is an isomer of nicotinamide, which has the carboxamide group in the 3-position .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For example, the crystal structure of a tricationic pro-ligand N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide is described . The structures feature three triflate anions in the asymmetric unit with two of the triflate ligands in the structure connected to the pincer pro-ligand by strong N–H⋯O hydrogen bonds .

Physical And Chemical Properties Analysis

Isonicotinamide (pyridine-4-carboxamide) is soluble in water (191 g/L), and is also soluble in ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane (10 mg/L) .

Applications De Recherche Scientifique

Antimicrobial Properties

N’-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide has been investigated for its antimicrobial activity. Researchers have explored its potential as an agent against various microorganisms, including bacteria and fungi. The compound’s unique structure may contribute to its effectiveness in inhibiting microbial growth. Further studies are needed to elucidate its mechanism of action and optimize its antimicrobial properties .

Co-crystallization and Crystallography

The compound has been involved in co-crystallization studies. For instance, a 1:1 co-crystal with benzoic acid (C13H11N3O·C7H6O2) unexpectedly formed during the slow evaporation process of a solution containing isoniazid and benzaldehyde. The original intent was to modify isoniazid with benzaldehyde to enhance efficacy against Mycobacteria species. However, benzoic acid spontaneously formed and co-crystallized with N’-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide. Crystallographic analysis of such co-crystals provides valuable insights into their structures and potential applications .

Schiff Base Derivatives

The compound belongs to the class of Schiff bases. Schiff bases exhibit diverse properties and have been explored in various fields, including coordination chemistry, catalysis, and biological applications. Researchers have synthesized and characterized Schiff base derivatives, including N’-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide, to understand their reactivity and potential uses .

Metal Complexes and Biological Activity

N’-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide has been incorporated into metal complexes. For example, its Cu(II) complex demonstrated excellent inhibitory properties, particularly against urease enzymes. These metal complexes could find applications in medicinal chemistry, enzyme inhibition, and other biological contexts .

Drug Development and Tuberculosis

Given the historical challenge of mycobacterial infections and the emergence of resistant strains, researchers have explored modifications of existing drugs like isoniazid. Covalent modification of active pharmaceutical ingredients (APIs), including the hydrazide moiety of isoniazid, aims to enhance efficacy against resistant strains. N’-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide derivatives could contribute to this ongoing effort .

Mécanisme D'action

Target of Action

The primary target of N’-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide, also known as N-[(E)-dimethylaminomethylideneamino]pyridine-4-carboxamide or NSC168440, is 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid synthesis pathway, specifically in the dehydration process.

Mode of Action

It is believed to interact with its target enzyme, potentially inhibiting its function . This could lead to disruption in the fatty acid synthesis pathway, affecting the production of essential components of the cell membrane.

Biochemical Pathways

The compound primarily affects the fatty acid synthesis pathway . By inhibiting the function of the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ, it disrupts the dehydration process, which is a critical step in the synthesis of fatty acids. The downstream effects of this disruption could include impaired cell membrane formation and function.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its impact on the fatty acid synthesis pathway. By inhibiting a key enzyme in this pathway, the compound could potentially disrupt cell membrane formation and function, leading to cellular dysfunction .

Propriétés

IUPAC Name |

N-[(E)-dimethylaminomethylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c1-13(2)7-11-12-9(14)8-3-5-10-6-4-8/h3-7H,1-2H3,(H,12,14)/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYQADLIYHRBEX-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NNC(=O)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/NC(=O)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16825-24-4 | |

| Record name | NSC168440 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

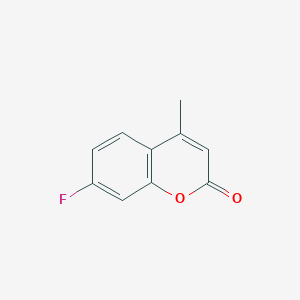

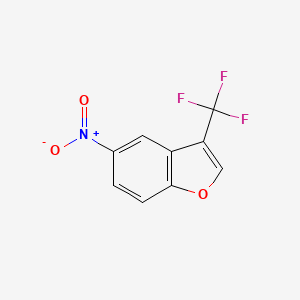

![3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B3031072.png)

![Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031076.png)

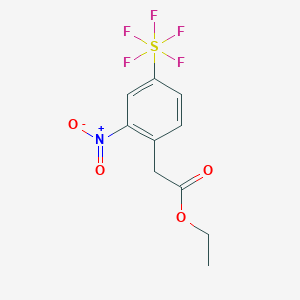

![Bis[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B3031091.png)

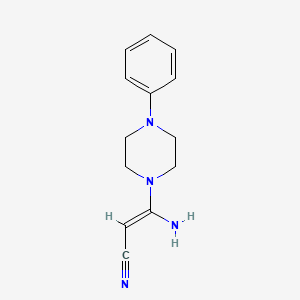

![[4-(2,2-Difluoroethoxy)-2-methylphenyl]amine hydrochloride](/img/structure/B3031092.png)

![[4-(2,2-Difluoroethoxy)phenyl]amine hydrochloride](/img/structure/B3031093.png)